molecular formula C12H23IO2 B3056485 12-Iodododecanoic acid CAS No. 71736-19-1

12-Iodododecanoic acid

Cat. No.: B3056485
CAS No.: 71736-19-1
M. Wt: 326.21 g/mol
InChI Key: ZJVAKIKQYWNTKI-UHFFFAOYSA-N
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Description

12-Iodododecanoic acid is a useful research compound. Its molecular formula is C12H23IO2 and its molecular weight is 326.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 663609. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inactivation

12-Iodododecanoic acid has been studied for its role in enzyme inactivation. A notable example is its use in the inactivation of soybean lipoxygenase 1, where it acts as a time-dependent, irreversible inactivator. This inactivation requires lipid hydroperoxide and oxygen, suggesting the conversion of this compound into a more reactive species responsible for enzyme inactivation (Rotenberg et al., 1988).

Corrosion Inhibition

This compound has been explored as a corrosion inhibitor, particularly in the context of carbon steel. It acts as a mixed-type inhibitor and forms a self-assembled monolayer (SAM) on the steel surface, providing a hydrophobic barrier against corrosion. This SAM is amorphous and the process of its formation is spontaneous and reversible (Ghareba & Omanovic, 2010, 2011).

Biochemistry and Metabolism Studies

Studies involving this compound and related compounds have been conducted in the field of biochemistry and metabolism. For example, [17-123I]iodoheptadecanoic acid has been used to study myocardial metabolism, demonstrating its utility in identifying infarcted and ischemic regions in the heart (Freundlieb et al., 1980). Additionally, iodinated fatty acids, including this compound, have been used as probes to study the processing and function of myristylated proteins (Peseckis et al., 1993).

Nanocomposite and Polymer Science

This compound-related compounds have applications in nanocomposite and polymer science. For instance, nanocomposites based on polyamide-12 and layered silicates were synthesized and analyzed, demonstrating unique morphological and rheological properties (Hoffmann et al., 2000). Another study discussed the efficient conversion of polyamides to ω-hydroxy alkanoic acids, offering a new method for the chemical recycling of waste plastics (Kamimura et al., 2014).

Electrochemical Applications

This compound and related compounds have also been utilized in electrochemical applications. A study demonstrated the fabrication of a chemically modified electrode containing 12-molybdophosphoric acid for the amperometric detection of iodate (Song et al., 1999).

Properties

IUPAC Name

12-iodododecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23IO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVAKIKQYWNTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327518
Record name 12-Iodododecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71736-19-1
Record name 12-Iodododecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-Iodododecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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